molecular formula C11H11ClFNOS B2536762 2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide CAS No. 1156796-20-1

2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide

Cat. No.: B2536762
CAS No.: 1156796-20-1
M. Wt: 259.72
InChI Key: CGSZOTDJZMECRA-UHFFFAOYSA-N
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Description

2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide is a synthetic organic compound featuring a thiochroman core scaffold, a structure of high interest in medicinal chemistry and chemical biology research. The molecule integrates a chloroacetamide group, a known electrophilic warhead that can facilitate covalent bond formation with nucleophilic residues in protein targets, making it a valuable probe for studying enzyme mechanisms and protein-ligand interactions. The 6-fluoro substitution on the aromatic ring can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, allowing researchers to fine-tune its physicochemical profile. This compound serves as a versatile key intermediate for the synthesis of more complex sulfur-containing heterocycles. Its core thiochroman structure is a privileged scaffold found in molecules with a range of biological activities, positioning this acetamide derivative as a critical building block for developing targeted covalent inhibitors and exploring novel therapeutic targets in areas such as oncology and infectious diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNOS/c12-6-11(15)14-9-3-4-16-10-2-1-7(13)5-8(9)10/h1-2,5,9H,3-4,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSZOTDJZMECRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1NC(=O)CCl)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide typically involves the following steps:

    Formation of the Thiochromene Core: The thiochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxythiophenol derivative, under acidic conditions.

    Introduction of the Fluoro Group:

    Chloroacetamide Formation: The final step involves the reaction of the 6-fluoro-3,4-dihydro-2H-thiochromene with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired chloroacetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The chloro group in the acetamide can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base, such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 2-chloroacetamide backbone but differ in substituents and heterocyclic systems:

Table 1: Key Structural and Functional Comparisons
Compound Name Key Substituents/Rings Molecular Weight (g/mol) Applications/Properties References
Target Compound 6-fluoro-3,4-dihydro-2H-thiochromen-4-yl ~297.8* Potential agrochemical/pharmaceutical -
2-Chloro-N-(4-fluorophenyl)acetamide 4-fluorophenyl 187.6 Organic synthesis intermediate
S-Metolachlor 6-ethyl-o-tolyl, 2-methoxy-1-methylethyl 283.8 Herbicide
Alachlor 2,6-diethylphenyl, methoxymethyl 269.8 Herbicide
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole, 4-chlorophenyl 346.8 Patent (unspecified use)
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide 3,4-dichlorophenyl, pyrazolyl 371.2 Ligand for coordination chemistry

*Calculated based on formula C₁₃H₁₂ClFNOS.

Biological Activity

2-Chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide is a synthetic organic compound belonging to the thiochromene class. Its unique structure, which includes a chloroacetamide group and a 6-fluoro-3,4-dihydro-2H-thiochromene moiety, suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity based on existing research findings, including mechanisms of action, therapeutic applications, and comparative studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC11H11ClFNOS
Molecular Weight243.73 g/mol
Melting Point150-151 °C
Boiling Point316.8 ± 30.0 °C (Predicted)
Density1.1363 g/cm³

These properties contribute to its solubility and stability, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in critical pathways such as cell proliferation and apoptosis, making it a candidate for anticancer therapies. Preliminary studies indicate that it can modulate receptor activity, potentially affecting various signaling pathways in cells .

Therapeutic Applications

Research has highlighted several therapeutic applications for this compound:

1. Anticancer Activity
Studies have shown that derivatives of thiochromenes exhibit significant anticancer properties. For instance, the compound's ability to inhibit certain kinases involved in tumor growth has been documented. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary results indicate effectiveness against a range of bacterial strains, possibly due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

3. Neuroprotective Effects
Emerging research suggests that compounds related to thiochromenes may offer neuroprotective benefits. They could potentially mitigate oxidative stress and inflammation in neural tissues, which are critical factors in neurodegenerative diseases .

Comparative Studies

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

Compound NameStructure TypeNotable Activity
2-chloro-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)acetamide Thiochromene derivativeAnticancer and antimicrobial
6-fluoro-3,4-dihydro-2H-thiochromen-4-yl acetamide Lacks chloro groupLimited biological activity
2-chloro-N-(6-fluoro-2H-chromen-4-yl)acetamide Oxygen instead of sulfurReduced potency compared to target compound

This table illustrates how the incorporation of specific functional groups influences biological activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • In Vitro Cytotoxicity Assays : Research demonstrated that treatment with this compound resulted in significant reductions in cell viability in cancer cell lines compared to untreated controls.
  • Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising inhibition zones in agar diffusion tests.
  • Molecular Docking Studies : Computational studies revealed strong binding affinities to target enzymes associated with cancer progression and inflammation pathways .

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